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Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, was
developed for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-
dependent insulin secretion, offering a novel mechanism for glycemic control. Despite
promising efficacy, the clinical development of fasiglifam was terminated due to concerns
regarding liver safety.[1][2] This guide provides a comprehensive comparison of fasiglifam's
glycemic control efficacy with other established oral antidiabetic agents, supported by data from
key clinical trials.

Comparative Efficacy in Glycemic Control

Clinical trial data demonstrate that fasiglifam significantly improves glycemic parameters in
patients with T2DM. The following tables summarize the key findings from phase 11l clinical
trials of fasiglifam and compare them with data from trials of a sulfonylurea (glimepiride) and a
dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin).

Table 1: Change in HbAlc from Baseline
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Mean

Mean Placebo-
. Change
Treatmen Study Baseline Corrected Referenc
Dosage . from
t Duration HbAlc . Change e
(%) Baseline (%)
(V] 0
(%)
Fasiglifam 25 mg 24 weeks ~8.1 -0.57 -0.73 [11[2]
50 mg 24 weeks ~8.1 -0.83 -0.99 [1][2]
] o Not -1.4 (vs.
Glimepiride  1-8 mg 10 weeks - -1.4 [3]
Specified placebo)
Not
1-8 mg 14 weeks ~8.5 -1.2t0-1.9 ] [3]
Applicable
Sitagliptin 100 mg 24 weeks ~8.0 -0.79 -0.79 [4]

Table 2: Change in Fasting Plasma Glucose (FPG) from

Baseline
Mean
Mean Placebo-
. Change
Treatmen Study Baseline Corrected Referenc
Dosage . from
t Duration FPG ) Change e
Baseline
(mmoliL) (mmoliL)
(mmol/L)
Fasiglifam 25 mg 24 weeks ~9.4 -1.40 -1.23 [2]
50 mg 24 weeks ~9.4 -1.41 -1.24 [2]
] o Not -2.6 (vs.
Glimepiride 1-8 mg 10 weeks N -2.6 [3]
Specified placebo)
Sitagliptin 100 mg 24 weeks ~10.1 -1.0 -1.0 [4]

Table 3: Proportion of Patients Achieving HbAlc <7.0%
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Percentage of

] Patients
Treatment Dosage Study Duration o Reference
Achieving
Target
Fasiglifam 25 mg 24 weeks 30.2% [11[2]
50 mg 24 weeks 54.8% [1][2]
S 69% (HbAlc
Glimepiride 1-8 mg 10 weeks [3]
<7.2%)
Sitagliptin 100 mg 24 weeks ~47% [5]

Experimental Protocols

The data presented above are derived from randomized, double-blind, placebo-controlled
phase Il clinical trials. Below are the generalized methodologies for the key studies cited.

Fasiglifam Phase lll Trial Methodology

» Objective: To assess the efficacy and safety of fasiglifam monotherapy in patients with type 2
diabetes inadequately controlled with diet and exercise.[1][3]

» Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[1][3]

o Patient Population: Adults with T2DM and a baseline HbAlc between 7.0% and 10.5%.[3]

¢ Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam (25 mg
or 50 mg) or placebo for 24 weeks.[1]

e Primary Efficacy Endpoint: Change from baseline in HbAlc at week 24.[1][3]

o Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose, and the
proportion of patients achieving an HbAlc target of <7.0%.[1][2]

Glimepiride Clinical Trial Methodology (General)
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Objective: To evaluate the efficacy and safety of glimepiride monotherapy in patients with
type 2 diabetes.

Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.[3]

Patient Population: Adults with T2DM who are not adequately controlled by diet and exercise
alone.

Intervention: Patients receive glimepiride (with doses ranging from 1 mg to 8 mg daily) or
placebo.[3]

Primary Efficacy Endpoint: Change in HbAlc from baseline.[3]

Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose.[3][6]

Sitagliptin Monotherapy Trial Methodology

Objective: To assess the efficacy and safety of sitagliptin monotherapy in patients with type 2
diabetes with inadequate glycemic control on diet and exercise.[4]

Study Design: A randomized, double-blind, placebo-controlled study.[4]

Patient Population: Patients with T2DM and a baseline HbAlc typically between 7.0% and
10.0%.

Intervention: Patients were randomized to receive sitagliptin (commonly 100 mg once daily)
or placebo for a duration of 24 weeks.[4]

Primary Efficacy Endpoint: Change from baseline in HbAlc.[4]

Secondary Efficacy Endpoints: Changes in fasting plasma glucose and 2-hour postprandial
glucose.[4]

Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway

Fasiglifam exerts its effects by activating GPR40, a receptor for free fatty acids, which is highly

expressed in pancreatic 3-cells.[7] The activation of GPR40 by an agonist like fasiglifam
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initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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